Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes an amino group, a chloro substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by chlorination and methoxylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate is unique due to the presence of the amino group at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Biological Activity
Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including amino, chloro, and methoxy functional groups, which contribute to its pharmacological properties.
The molecular formula of this compound is C12H12ClN2O3 with a molecular weight of approximately 265.69 g/mol. The synthesis of this compound typically involves multi-step processes, including the chlorination of hydroxyquinolines and subsequent esterification reactions to introduce the ethyl group at the carboxylic acid position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, thereby altering their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : Studies have demonstrated cytotoxic effects against several human cancer cell lines. The compound appears to induce apoptosis and halt the cell cycle in sensitive cancer cells, particularly in the G2/M phase .
- Antimalarial Activity : Similar quinoline derivatives are known for their antimalarial properties, and it is hypothesized that this compound may exhibit similar effects against Plasmodium falciparum, the causative agent of malaria .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluating various quinoline derivatives found that this compound significantly reduced cell viability in CCRF-CEM cells after 24 hours of treatment. The IC50 values indicated strong cytotoxicity compared to control compounds .
- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antimalarial Efficacy : Preliminary studies suggest that derivatives similar to this compound possess notable antimalarial activity, particularly against drug-resistant strains of P. falciparum. Further investigations are warranted to elucidate its efficacy and mechanism in vivo .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate | Contains bromine instead of amino group | Varies; potential for different reactivity |
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Lacks amino substitution | Antimicrobial properties |
Ethyl 5-bromo-7-hydroxyquinoline-3-carboxylate | Hydroxyl group instead of amino | Potential anticancer activity |
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(17)8-6-16-10-5-9(14)11(18-2)4-7(10)12(8)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
VKAFXCCIBMRZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N |
Origin of Product |
United States |
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